molecular formula C13H17Cl2NO3S B5747240 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine

Cat. No.: B5747240
M. Wt: 338.2 g/mol
InChI Key: CJIMCGCCIVQABH-UHFFFAOYSA-N
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Description

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a dichloromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine typically involves multiple steps. One common approach is to start with the preparation of the dichloromethoxyphenyl sulfonyl chloride, which is then reacted with 4-methylpiperidine under controlled conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with receptors in the body, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperidine
  • 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperidine

Uniqueness

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group and the dichloro substitution on the phenyl ring can significantly influence its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-5-7-16(8-6-9)20(17,18)11-4-3-10(19-2)12(14)13(11)15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMCGCCIVQABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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